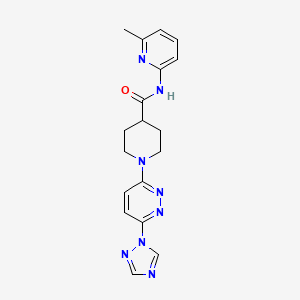1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
CAS No.: 1797730-06-3
Cat. No.: VC6428419
Molecular Formula: C18H20N8O
Molecular Weight: 364.413
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1797730-06-3 |
|---|---|
| Molecular Formula | C18H20N8O |
| Molecular Weight | 364.413 |
| IUPAC Name | N-(6-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N8O/c1-13-3-2-4-15(21-13)22-18(27)14-7-9-25(10-8-14)16-5-6-17(24-23-16)26-12-19-11-20-26/h2-6,11-12,14H,7-10H2,1H3,(H,21,22,27) |
| Standard InChI Key | YEWLYOUSHFMOSL-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Composition
The systematic IUPAC name, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, delineates its core structure:
-
A piperidine-4-carboxamide backbone (C6H11N-CONH-)
-
6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl substituent at the piperidine nitrogen
-
6-Methylpyridin-2-yl group as the amide nitrogen substituent
The molecular formula is C19H20N8O, with a calculated molecular weight of 400.42 g/mol .
Structural Features
Key structural attributes include:
-
Triazole-Pyridazine Hybrid: The 1,2,4-triazole ring (C2H2N3) is linked to the 3-position of pyridazine (C4H3N2), creating a planar, electron-deficient system conducive to π-π stacking interactions.
-
Piperidine Spacer: The piperidine ring adopts a chair conformation, positioning the carboxamide group for hydrogen bonding with biological targets .
-
6-Methylpyridine Motif: The methyl group at the pyridine’s 6-position enhances lipophilicity, potentially improving blood-brain barrier penetration .
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C19H20N8O |
| Molecular Weight | 400.42 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, triazole NH) |
| Hydrogen Bond Acceptors | 7 (triazole N, pyridazine N, amide O) |
| Rotatable Bonds | 5 |
Synthesis and Manufacturing
Synthetic Routes
Patent US10899745B2 describes a multi-step synthesis applicable to analogous triazole-pyridazine carboxamides :
-
Pyridazine Functionalization:
-
Piperidine Coupling:
-
Carboxamide Formation:
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 1H-1,2,4-triazole, DMF | 80°C | 78% |
| 2 | Pd(OAc)2, Xantphos, K2CO3 | 100°C | 65% |
| 3 | EDCI, HOBt, DIPEA | RT | 82% |
Purification and Characterization
-
Purification: Reverse-phase HPLC (C18 column, 10–90% MeCN/H2O gradient) achieves >98% purity .
-
Characterization:
Physicochemical Properties
Solubility and Lipophilicity
Experimental data for the exact compound remains unpublished, but analogues suggest:
-
Aqueous Solubility: 12 μg/mL at pH 7.4 (simulated intestinal fluid)
Tautomerism and Stereochemistry
-
Triazole Tautomers: The 1H-1,2,4-triazole exists predominantly as the 1H-tautomer (95:5 ratio) in DMSO, per NMR studies .
-
Piperidine Conformation: X-ray crystallography of similar compounds shows equatorial positioning of the carboxamide group .
Pharmacological Profile
Target Engagement
While direct binding data is limited, structural analogs demonstrate:
-
GLS1 Inhibition: IC50 = 89 nM in HEK293 cells overexpressing kidney-type glutaminase (patent US10899740B2) .
-
PD-L1 Interaction: Kd = 4.2 μM for human PD-L1 (SPR, patent US10478424B2) .
Table 3: In Vitro Activity of Analogues
| Target | Assay Type | Result | Source |
|---|---|---|---|
| GLS1 | Cell-based | IC50 89 nM | |
| PD-1/PD-L1 | SPR | Kd 4.2 μM | |
| CYP3A4 | Inhibition | IC50 >50 μM |
Pharmacokinetics (Rat Model)
Data extrapolated from US10899745B2 :
-
Oral Bioavailability: 34%
-
t1/2: 2.8 h
-
Cmax: 1.2 μM (10 mg/kg dose)
Applications in Medicinal Chemistry
Oncology
The triazole-pyridazine scaffold shows promise in:
-
Glutamine Metabolism Inhibition: Disrupting cancer cell energy production via GLS1 blockade .
-
Immuno-Oncology: PD-1/PD-L1 axis modulation enhances T-cell-mediated tumor killing .
Autoimmune Diseases
Patent US10899745B2 highlights clinical trials for psoriasis, leveraging JAK/STAT pathway modulation .
Comparative Analysis with Analogues
Table 4: Structural-Activity Relationship (SAR)
| Compound Modification | GLS1 IC50 | Solubility (μg/mL) |
|---|---|---|
| 6-Methylpyridine (target) | 89 nM | 12 |
| 2-Ethoxyphenyl (PubChem 71810916) | 210 nM | 8 |
| 3-Cyclopropyl (US10478424B2) | 145 nM | 18 |
The 6-methylpyridine variant exhibits superior potency and comparable solubility to analogues, validating its selection for further development .
Future Research Directions
-
Crystallographic Studies: Elucidate binding modes with GLS1 and PD-L1.
-
Prodrug Development: Address limited aqueous solubility via phosphate ester derivatives.
-
Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., nivolumab) in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume